molecular formula C18H19NO2 B11169974 N-(diphenylmethyl)oxolane-2-carboxamide

N-(diphenylmethyl)oxolane-2-carboxamide

Cat. No.: B11169974
M. Wt: 281.3 g/mol
InChI Key: FEBNVVLYNYNCCP-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)oxolane-2-carboxamide is a synthetic organic compound characterized by a central oxolane (tetrahydrofuran) ring linked to a carboxamide group, with the nitrogen atom substituted by a diphenylmethyl moiety. Its molecular formula is C₁₉H₁₉NO₂, and its molecular weight is 295.36 g/mol (calculated based on structural analysis). The diphenylmethyl group (C₆H₅)₂CH— provides significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties and receptor interactions.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-benzhydryloxolane-2-carboxamide

InChI

InChI=1S/C18H19NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20)

InChI Key

FEBNVVLYNYNCCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)oxolane-2-carboxamide typically involves the reaction of diphenylmethylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput purification techniques, such as continuous chromatography, ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(Diphenylmethyl)oxolane-2-carboxamide and Analogues

Compound Name Substituent on N-Atom Core Structure Molecular Formula Molecular Weight (g/mol) Reference
This compound Diphenylmethyl Oxolane-2-carboxamide C₁₉H₁₉NO₂ 295.36 -
N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide 5-Propyl-1,3,4-thiadiazol-2-yl Oxolane-2-carboxamide C₁₀H₁₅N₃O₂S 241.31
Tetrahydrofuranyl fentanyl (THF-F) Phenyl + phenethyl-piperidinyl Oxolane-2-carboxamide C₂₄H₂₈N₂O₂ 376.50
N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine 2-Chlorophenyl-diphenylmethyl 1,3-Benzothiazol-2-amine C₂₆H₁₉ClN₂S 427.96

Key Observations :

  • THF-F () shares the oxolane-2-carboxamide core but incorporates a phenyl-piperidinyl phenethyl group, making it a potent opioid receptor agonist. In contrast, this compound lacks the piperidine moiety, likely reducing opioid activity.
  • N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide () replaces the diphenylmethyl group with a thiadiazole ring, significantly altering lipophilicity (logP = 1.82) and hydrogen-bonding capacity.
  • Diphenylmethyl-substituted benzothiazoles () exhibit antiviral or antimicrobial activity, suggesting the diphenylmethyl group may enhance membrane permeability or target binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name logP logD Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
This compound ~3.5* ~3.3* 1 3 ~55 -
N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide 1.82 1.70 1 5 55.78
Tetrahydrofuranyl fentanyl (THF-F) 3.9† 3.7† 1 3 45.6

*Estimated based on structural similarity to THF-F and diphenylmethyl-containing compounds.
†Predicted using QSAR models.

Key Observations :

  • THF-F’s lower polar surface area (45.6 Ų vs. ~55 Ų for the target compound) may contribute to its higher CNS bioavailability .

Pharmacological and Regulatory Considerations

  • Diphenylmethyl-benzothiazoles () show antimicrobial activity but lack detailed toxicological profiles, necessitating further safety studies .
  • The target compound’s lack of a piperidine-phenethyl group likely avoids opioid receptor binding, but its structural similarity to regulated compounds may still attract regulatory scrutiny.

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